Cas no 57678-01-0 (Mono2-(perfluorohexyl)ethyl phosphate)

Mono2-(perfluorohexyl)ethyl phosphate structure
57678-01-0 structure
Product name:Mono2-(perfluorohexyl)ethyl phosphate
CAS No:57678-01-0
MF:C8H6F13O4P
MW:444.083849430084
CID:1063795
PubChem ID:14250578

Mono2-(perfluorohexyl)ethyl phosphate Chemical and Physical Properties

Names and Identifiers

    • Mono[2-(perfluorohexyl)ethyl] Phosphate
    • 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate
    • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol 1-(Dihydrogen Phosphate)
    • 57678-01-0
    • 6:2 Fluorotelomer phosphate monoester
    • SY299146
    • CHEBI:83508
    • NS00000431
    • n:2 FTOH mono-substituted phosphates, n=3
    • FTOHPAPs n=3
    • SCHEMBL2304765
    • perfluorooctyl phosphate
    • DTXSID90558000
    • 6:2 MONOPAP
    • G76925
    • Q27156892
    • 6:2 monoPAP; 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(dihydrogen phosphate)-1-octanol
    • 6:2PAP
    • 1H,1H,2H,2H-Perfluorooctyl phosphate
    • Mono2-(perfluorohexyl)ethyl phosphate
    • Inchi: InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24)
    • InChI Key: FZTRDYSPWWJCOF-UHFFFAOYSA-N
    • SMILES: C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 443.979612g/mol
  • Surface Charge: 0
  • XLogP3: 3.3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 17
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 443.979612g/mol
  • Monoisotopic Mass: 443.979612g/mol
  • Topological Polar Surface Area: 66.8Ų
  • Heavy Atom Count: 26
  • Complexity: 551
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • PSA: 76.57000
  • LogP: 4.22460

Mono2-(perfluorohexyl)ethyl phosphate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-471785-10mg
Mono[2-(perfluorohexyl)ethyl] phosphate,
57678-01-0
10mg
¥2708.00 2023-09-05
TRC
M566800-10mg
Mono[2-(perfluorohexyl)ethyl] phosphate
57678-01-0
10mg
$ 219.00 2023-09-06
TRC
M566800-100mg
Mono[2-(perfluorohexyl)ethyl] phosphate
57678-01-0
100mg
$ 1654.00 2023-09-06
A2B Chem LLC
AG72444-10mg
Mono[2-(perfluorohexyl)ethyl] Phosphate
57678-01-0
10mg
$334.00 2024-04-19
A2B Chem LLC
AG72444-100mg
Mono[2-(perfluorohexyl)ethyl] Phosphate
57678-01-0
100mg
$1704.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-471785-10 mg
Mono[2-(perfluorohexyl)ethyl] phosphate,
57678-01-0
10mg
¥2,708.00 2023-07-11

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